BenchChemオンラインストアへようこそ!

Neomycin

Antibacterial MIC Staphylococcus aureus

Neomycin (CAS 1404-04-2) is a cost-effective broad-spectrum aminoglycoside complex from Streptomyces fradiae, comprising active neomycin B (framycetin) and C. Its bactericidal 30S ribosomal binding outperforms streptomycin against key Gram-negative pathogens, making it ideal for OTC topical antibiotic formulation R&D. It is the standard selection agent for neo/NPT II gene expression in eukaryotic cell transfection and a gold-standard positive control for ototoxicity and nephrotoxicity mechanistic studies. Oral non-absorbed applications in hepatic encephalopathy and veterinary enteric colibacillosis remain cost-advantaged versus rifaximin.

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
CAS No. 1404-04-2
Cat. No. B1143500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin
CAS1404-04-2
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VCIWKGPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents
6.47e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin (CAS 1404-04-2) Procurement Guide: Aminoglycoside Antibiotic for Topical and Oral Formulations


Neomycin (CAS 1404-04-2) is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces fradiae, consisting of a complex of three isomeric components: neomycin A (minor), neomycin B (framycetin, most active), and neomycin C [1]. It exerts bactericidal activity by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible Gram-negative and Gram-positive bacteria [2]. Due to its significant systemic nephrotoxicity and ototoxicity, its clinical use is restricted primarily to topical, ophthalmic, and oral (non-absorbed) formulations, where it remains a cost-effective option for managing localized infections and reducing intestinal ammonia-producing flora [3].

Why Generic Substitution of Neomycin Fails: Quantifying Key Differences in Antibacterial Spectrum and Toxicity


Generic substitution within the aminoglycoside class is not straightforward due to significant variations in antibacterial spectrum, toxicity profile, and clinical application. While gentamicin and tobramycin are preferred for systemic infections, neomycin is uniquely restricted to topical and oral use because of its higher systemic toxicity [1]. Conversely, neomycin's broad spectrum and lower cost make it a preferred agent in specific topical formulations compared to newer, more expensive alternatives [2]. A direct comparison of MIC values against key pathogens reveals distinct efficacy patterns that inform rational selection; for instance, neomycin demonstrates superior activity against certain Gram-negative bacteria compared to streptomycin, yet is less potent than gentamicin against others [3]. This section provides the quantitative evidence necessary to make an informed procurement decision based on specific use-case requirements.

Quantitative Evidence Guide for Neomycin (CAS 1404-04-2) Selection vs. Aminoglycoside Comparators


MIC Comparison: Neomycin vs. Gentamicin and Kanamycin Against Staphylococcus aureus and E. coli

Neomycin exhibits variable potency compared to other aminoglycosides depending on the bacterial strain. Against a standard E. coli strain (ATCC 25922), neomycin had an MIC of 39.53 μg/mL, which is less potent than gentamicin's typical MIC of <5 μg/mL [1]. However, against a wild-type S. aureus strain, neomycin's MIC was 10 μg/mL, which is comparable to gentamicin C (5 μg/mL) and more potent than paromomycin (10 μg/mL) [2]. In a study of 1570 bacterial isolates from turkey poults, neomycin demonstrated an MIC50 of 16.0 μg/mL against E. coli, which was higher than gentamicin's MIC50 of 0.5 μg/mL, indicating lower potency but still significant activity [3].

Antibacterial MIC Staphylococcus aureus Escherichia coli

Ototoxicity and Nephrotoxicity Ranking: Neomycin vs. Gentamicin, Amikacin, and Apramycin

Neomycin is consistently ranked as the most ototoxic among clinically used aminoglycosides. A qualitative assessment of apical surface damage in vitro ranked antibiotics as neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin [1]. Similarly, a study evaluating AGs against MDR clinical isolates confirmed neomycin as the most toxic, with apramycin and paromomycin showing lower ototoxicities [2]. Neomycin also induced significant nephrotoxicity in animal models, with high mortality rates in adult mice compared to amikacin [3].

Ototoxicity Nephrotoxicity Safety Aminoglycoside

Topical Formulation Efficacy: Neomycin/Polymyxin B vs. Polymyxin B/Gramicidin Against MRSA

In a time-kill assay against community-associated MRSA (USA 300 and USA 400 strains), a topical formulation of neomycin/polymyxin B achieved a 1.86 ± 0.76 log10 reduction in CFU/mL at 10 minutes [1]. This was significantly more active than the comparator formulation of polymyxin B/gramicidin, which achieved only a 0.143 ± 0.82 log10 reduction at the same time point (P < 0.01 or P < 0.05 depending on strain) [1]. However, by 24 hours, benzethonium chloride/essential oils was more active than neomycin/polymyxin B against three of four strains (P < 0.05) [1].

Topical MRSA Wound Care Bactericidal

Resistance and Clinical Utility: Neomycin in Nasal Decolonization vs. Gentamicin

A clinical trial compared the efficacy of 0.5% neomycin cream to 0.3% gentamicin cream for nasal decolonization of S. aureus. Gentamicin cream was more effective, eliminating carriage in 15 out of 23 (65%) persistent carriers, compared to neomycin, which eliminated carriage in only 9 out of 12 (75%) when combined with chlorhexidine, but the study noted the widespread appearance of neomycin-resistant staphylococci in hospitals [1]. This evidence suggests that while neomycin retains some utility, gentamicin is the more effective single agent for this indication.

MRSA Nasal Decolonization Resistance Clinical Trial

Optimal Research and Industrial Application Scenarios for Neomycin (CAS 1404-04-2) Based on Evidence


Topical Antibiotic Formulation Development: Broad-Spectrum Wound Care

Neomycin is ideally suited for developing over-the-counter (OTC) topical antibiotic ointments and creams for minor cuts, scrapes, and burns. Its broad spectrum covers common skin pathogens like S. aureus and E. coli [1]. The combination of neomycin with polymyxin B and bacitracin provides rapid, broad-spectrum coverage, with neomycin contributing significantly to the initial bacterial kill [2]. Researchers can use neomycin as a baseline comparator when developing novel topical antimicrobial formulations or wound dressings.

Selective Agent in Molecular Biology and Cell Culture

The neomycin resistance gene (neo or NPT II), which encodes an aminoglycoside 3'-phosphotransferase, is a widely used selectable marker in eukaryotic cell transfection [3]. Neomycin (typically as G418 or geneticin) is used to select for successfully transfected cells. Its well-characterized mechanism of action and the availability of resistant cell lines make it a cost-effective and reliable tool for generating stable cell lines for protein production or gene function studies.

Oral Formulation for Hepatic Encephalopathy and Bowel Preparation

Neomycin's poor oral absorption and high local activity in the gut make it suitable for reducing ammonia-producing bacteria in patients with hepatic encephalopathy [4]. While its clinical efficacy in this setting has been questioned in recent reviews, it remains an FDA-approved adjunctive therapy [5]. For veterinary applications, oral neomycin is used to treat enteric colibacillosis in livestock [6]. Its cost-effectiveness compared to rifaximin is a key driver for continued use in these niche applications.

Reference Standard in Aminoglycoside Toxicity Research

Due to its well-documented and high ototoxicity and nephrotoxicity, neomycin serves as a positive control and reference compound in studies investigating the mechanisms of aminoglycoside-induced toxicity [7]. Researchers can use neomycin to induce ototoxicity in in vitro (e.g., hair cell cultures) and in vivo (e.g., zebrafish, rodent) models to test protective agents or study the molecular pathways of cellular damage. Its established toxicity profile makes it an essential tool for toxicology and pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.